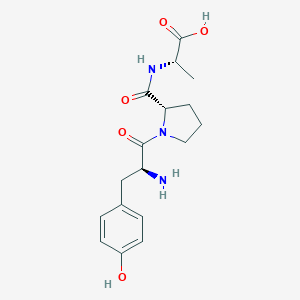
S1P agonist DS-SG-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S1P agonist DS-SG-44 is a complex organic compound with the molecular formula C18H32NO5P. This compound is characterized by its unique stereochemistry and the presence of both amino and phosphate groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S1P agonist DS-SG-44 typically involves multiple steps, including the formation of the amino alcohol intermediate and subsequent phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
S1P agonist DS-SG-44 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phosphate group can be reduced to form phosphonates.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the phosphate group can produce phosphonates.
Applications De Recherche Scientifique
Chemistry
In chemistry, S1P agonist DS-SG-44 is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of both amino and phosphate groups suggests it may interact with various enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of metabolic disorders.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and products.
Mécanisme D'action
The mechanism of action of S1P agonist DS-SG-44 involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphate
- [(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride]
Uniqueness
S1P agonist DS-SG-44 is unique due to its specific stereochemistry and the presence of a long alkyl chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H32NO5P |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
Clé InChI |
NHHHTRJKYUTEIF-ZWKOTPCHSA-N |
SMILES |
O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1 |
SMILES isomérique |
CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DS SG-44; DS-SG 44; DS SG 44; DS-SG-44 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)


![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)
![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)
![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide](/img/structure/B527214.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)


